N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups, a hydroxyethyl group, and an imidazolidine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps One common method starts with the preparation of 2,5-dimethylfuran, which is then reacted with an appropriate aldehyde to form an intermediateThe final step involves the addition of the carboxamide group under controlled conditions, often using reagents such as potassium carbonate and thiosemicarbazide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method offers advantages such as shorter reaction times, higher yields, and cleaner products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids, while reduction of the imidazolidine ring can yield amines .
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and imidazolidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
- 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7-5-9(8(2)19-7)10(16)6-14-12(18)15-4-3-13-11(15)17/h5,10,16H,3-4,6H2,1-2H3,(H,13,17)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYNEPFVZZEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)N2CCNC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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